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Executive Summary
Albuvirtide is a first-in-class long-acting injectable HIV-1 fusion inhibitor developed by Frontier

Biotechnologies. Approved in China, it represents a significant advancement in the

management of treatment-experienced HIV-1 patients. Its unique mechanism of action,

targeting the gp41 protein of the viral envelope, and its extended plasma half-life, achieved

through conjugation with human serum albumin, address key challenges in antiretroviral

therapy, including treatment adherence and drug resistance. This document provides a

comprehensive technical overview of the discovery, development, mechanism of action, and

clinical evaluation of Albuvirtide.

Discovery and Development
Albuvirtide is a synthetic peptide derived from the C-terminal heptad repeat (CHR) sequence

of the HIV-1 gp41 transmembrane protein.[1] It is chemically modified with a 3-

maleimimidopropionic acid (MPA) group, which allows for irreversible conjugation to serum

albumin in vivo.[1] This innovative drug delivery strategy significantly extends the plasma half-

life of the peptide, allowing for once-weekly intravenous administration.[1][2] The development

of Albuvirtide was driven by the need for novel antiretroviral agents with a high genetic barrier

to resistance and a more convenient dosing schedule compared to the first-generation fusion

inhibitor, enfuvirtide.[3]
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The preclinical development of Albuvirtide involved in vitro and in vivo studies that

demonstrated its potent and broad-spectrum anti-HIV activity against various viral isolates,

including those resistant to other classes of antiretroviral drugs.[2][4] These promising

preclinical results led to its advancement into clinical trials.

Mechanism of Action
Albuvirtide is a viral fusion inhibitor that targets the HIV-1 envelope glycoprotein 41 (gp41), a

critical component of the viral entry machinery.[5][6] The process of HIV-1 entry into a host

CD4+ T cell is a multi-step process:

Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.

Co-receptor Binding: This initial binding triggers conformational changes in gp120, allowing it

to bind to a co-receptor, either CCR5 or CXCR4.

gp41 Activation: Co-receptor binding exposes the gp41 protein, which undergoes a series of

conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat

(HR2) domains of gp41 interact to form a six-helix bundle (6-HB).[1]

Membrane Fusion: The formation of the 6-HB brings the viral and cellular membranes into

close proximity, leading to their fusion and the release of the viral capsid into the host cell

cytoplasm.[5]

Albuvirtide mimics the HR2 domain of gp41 and competitively binds to the HR1 domain.[7]

This action prevents the formation of the 6-HB, thereby blocking the fusion of the viral and

cellular membranes and inhibiting viral entry.[1]
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Figure 1. Mechanism of action of Albuvirtide in inhibiting HIV-1 entry.

Quantitative Data
In Vitro Antiviral Activity
Albuvirtide has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes

and recombinant strains.
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HIV-1 Subtype/Strain IC50 (nM)

Subtype A 0.5 - 4.8[8]

Subtype B 0.5 - 4.8[8]

Subtype C 0.5 - 4.8[8]

Subtype G 0.5 - 4.8[8]

EA Recombinants 0.5 - 4.8[8]

CRF07-BC (China) 5.2[9]

CRF01-AE (China) 6.9[9]

B' (China) 9.5[9]

T20-Resistant Strains Sensitive[9]

Table 1: In Vitro Antiviral Activity of Albuvirtide

Pharmacokinetic Properties
The conjugation of Albuvirtide to serum albumin results in a significantly prolonged

pharmacokinetic profile.

Parameter Single Dose (320 mg)
Multiple Doses (320 mg,
once weekly)

Cmax 61.9 ± 5.6 mg/L[9] 57.0 ± 7.9 mg/L[9]

AUC0-∞ 3012.6 ± 373.0 mg•h/L[9] 4946.3 ± 407.1 mg•h/L[9]

Ctrough Not Applicable 6.9 mg/L[9]

Half-life (T½) 10 - 13 days[8] 10 - 13 days[8]

Table 2: Pharmacokinetic Parameters of Albuvirtide

Clinical Efficacy (TALENT Study - 48 Weeks)
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The Phase 3 TALENT study evaluated the efficacy and safety of Albuvirtide in treatment-

experienced HIV-1 patients.[2][6]

Endpoint Albuvirtide + LPV/r 2 NRTIs + LPV/r

Virological Suppression (HIV-1

RNA <50 copies/mL)
80.4%[2] 66.0%[2]

Mean CD4+ Cell Count

Increase from Baseline (cells/

µL)

Data not specified Data not specified

Virological Failure (HIV-1 RNA

≥400 copies/mL)
6%[8] 8%[8]

Table 3: Key Efficacy Outcomes from the TALENT Study (48 Weeks)

Experimental Protocols
In Vitro Antiviral Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Albuvirtide against various

HIV-1 strains.

Methodology: A cell-based assay using human peripheral blood mononuclear cells (PBMCs) is

a standard method.

Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density

gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured

in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin,

and interleukin-2 (IL-2).

Virus Stocks: Laboratory-adapted and clinical isolate strains of HIV-1 are propagated in

PBMCs, and the virus titer (TCID50) is determined.

Antiviral Assay:

Stimulated PBMCs are seeded in 96-well plates.
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Serial dilutions of Albuvirtide are added to the wells.

A standardized amount of HIV-1 is added to each well.

The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.

Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24

antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The IC50 value is calculated as the concentration of Albuvirtide that inhibits

p24 antigen production by 50% compared to the virus control wells without the drug.
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Figure 2. Workflow for in vitro antiviral activity assay.
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Phase 3 TALENT Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of Albuvirtide combined with lopinavir/ritonavir

(LPV/r) compared to a standard-of-care regimen in treatment-experienced HIV-1-infected

adults.[10]

Study Design: A 48-week, multicenter, open-label, randomized, controlled, non-inferiority trial.

[2][10]

Inclusion Criteria:

Adults with HIV-1 infection.

Documented virologic failure on first-line antiretroviral therapy (ART).

Plasma HIV-1 RNA levels ≥ 1000 copies/mL at screening.[10]

Treatment Arms:

Albuvirtide Group: Albuvirtide (320 mg intravenously once weekly after a loading dose) +

LPV/r (400 mg/100 mg orally twice daily).[2]

Control Group: Two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) + LPV/r

(400 mg/100 mg orally twice daily).[2]

Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL

at 48 weeks.[11]

Secondary Endpoints:

Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks.

Change from baseline in viral load and CD4+ cell count at 48 weeks.

Safety and tolerability.

Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison with a pre-

specified margin of 12%.[2]
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Figure 3. Logical flow of the TALENT Phase 3 clinical trial.

Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of Albuvirtide in HIV-1 infected patients.

Methodology: A population pharmacokinetic modeling approach is often employed for drugs

with long half-lives.
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Sample Collection: Blood samples are collected at pre-defined time points after Albuvirtide
administration.

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at

-80°C until analysis.

Bioanalytical Method: The concentration of Albuvirtide in plasma is quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Protein precipitation or solid-phase extraction is used to extract

Albuvirtide from the plasma matrix.

Chromatographic Separation: The extracted sample is injected into a high-performance

liquid chromatography (HPLC) system equipped with a suitable analytical column to

separate Albuvirtide from other plasma components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem

mass spectrometer. Albuvirtide is ionized, and specific precursor-product ion transitions

are monitored for quantification.

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-

compartmental or compartmental pharmacokinetic models to calculate parameters such as

Cmax, AUC, and half-life.

Drug Resistance
Albuvirtide has shown a high genetic barrier to resistance.[8] In the TALENT study, no

resistance mutations in the gp41 gene were detected in patients who experienced virological

failure in the Albuvirtide arm.[8] In vitro studies have shown that while resistance can be

selected for, it often involves multiple mutations in gp41.[9] Importantly, Albuvirtide retains

activity against HIV-1 strains with resistance mutations to the first-generation fusion inhibitor,

enfuvirtide.[9]

Safety and Tolerability
Clinical trials have demonstrated that Albuvirtide is generally safe and well-tolerated.[2][8] The

most common adverse events reported in the TALENT study were diarrhea, upper respiratory
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tract infections, and increases in triglyceride levels.[2] Notably, there were no injection-site

reactions reported, a common side effect of enfuvirtide.[2]

Conclusion
Albuvirtide is a novel and effective long-acting HIV-1 fusion inhibitor with a favorable safety

profile. Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1

strains, and convenient once-weekly dosing schedule make it a valuable addition to the

antiretroviral armamentarium, particularly for treatment-experienced patients. The innovative

approach of conjugating a peptide therapeutic to albumin to extend its half-life represents a

significant advancement in drug delivery and development. Further research and clinical

experience will continue to define the role of Albuvirtide in the long-term management of HIV-1

infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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